molecular formula C9H19N3O B7866548 2-Amino-N-methyl-N-(1-methylpiperidin-3-yl)acetamide

2-Amino-N-methyl-N-(1-methylpiperidin-3-yl)acetamide

Cat. No.: B7866548
M. Wt: 185.27 g/mol
InChI Key: QCRANTOJYDJPSE-UHFFFAOYSA-N
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Description

2-Amino-N-methyl-N-(1-methylpiperidin-3-yl)acetamide is a chemical compound that belongs to the class of amides It is characterized by the presence of an amino group, a methyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-methyl-N-(1-methylpiperidin-3-yl)acetamide typically involves the reaction of 2-aminoacetamide with N-methyl-1-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-methyl-N-(1-methylpiperidin-3-yl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups.

Scientific Research Applications

2-Amino-N-methyl-N-(1-methylpiperidin-3-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-methyl-N-(1-methylpiperidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-isopropyl-N-(1-methyl-piperidin-3-yl)-acetamide
  • 2-Amino-N-ethyl-N-(1-methyl-piperidin-3-yl)-acetamide
  • 2-Amino-N-methyl-N-(1-ethyl-piperidin-3-yl)-acetamide

Uniqueness

Compared to similar compounds, 2-Amino-N-methyl-N-(1-methylpiperidin-3-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

2-Amino-N-methyl-N-(1-methylpiperidin-3-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in neuropharmacology and medicinal chemistry. Its structural features suggest interactions with various neurotransmitter systems, which may lead to significant therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₉N₃O
  • Molecular Weight : Approximately 173.27 g/mol

The compound contains an amino group, a methyl group, and a piperidine moiety, which are essential for its biological activity. The stereochemistry of the molecule may also influence its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes involved in neurotransmission. This binding can modulate the activity of neurotransmitter systems, particularly those involving serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions .

Neuropharmacological Effects

Preliminary studies indicate that this compound may influence mood and cognitive functions, making it a candidate for further investigation in treating neurological disorders. Its analogs have shown promising results in modulating neurotransmitter activity, suggesting potential applications in conditions such as depression and anxiety .

Antimicrobial and Antiviral Properties

Research has also explored the antimicrobial and antiviral properties of this compound. Similar compounds have demonstrated effectiveness against various pathogens, indicating that this compound may have a role in developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have investigated the biological activity of related piperidine derivatives, providing insights into the potential applications of this compound:

  • Antitumor Activity : Piperidine derivatives have been evaluated for their antitumor effects against various cancer cell lines. For example, compounds with similar structures exhibited significant cytotoxicity against pancreatic and ovarian cancer cell lines, suggesting that this compound may also possess similar properties .
  • Cell Cycle Modulation : In vitro studies have shown that certain derivatives can induce cell cycle arrest at specific phases (G0/G1), which is critical for developing cancer therapies. This finding highlights the need for further exploration of this compound's effects on cell cycle dynamics .

Data Table: Biological Activity Summary

Activity Type Description Reference
NeuropharmacologicalPotential interactions with serotonin and dopamine receptors
AntimicrobialPossible efficacy against various pathogens
AntitumorCytotoxicity observed in pancreatic and ovarian cancer cell lines
Cell Cycle ModulationInduction of G0/G1 phase arrest in cancer cells

Properties

IUPAC Name

2-amino-N-methyl-N-(1-methylpiperidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-11-5-3-4-8(7-11)12(2)9(13)6-10/h8H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRANTOJYDJPSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)N(C)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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